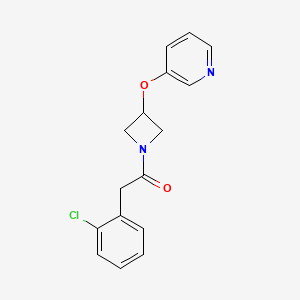
2-氰基-3-(4-(4-氟苯基)哌嗪基)丙-2-烯酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate is a chemical compound with the CAS Number: 947739-65-3 . It has a molecular weight of 219.22 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl (2Z)-2-cyano-3-(4-fluorophenyl)-2-propenoate . The InChI code is 1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7- .作用机制
The exact mechanism of action of Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate is not yet fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain. Specifically, Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are known to play a critical role in regulating mood and anxiety.
Biochemical and Physiological Effects
Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate has been shown to have a range of biochemical and physiological effects. In addition to its antidepressant and anxiolytic effects, Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate has also been reported to have anti-inflammatory and antioxidant properties. These effects are believed to be mediated by the modulation of various signaling pathways in the body, including the NF-κB and Nrf2 pathways.
实验室实验的优点和局限性
One of the main advantages of Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate is its high yield and purity, which makes it suitable for large-scale production. Additionally, Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate has been shown to exhibit significant therapeutic effects in animal models, which suggests that it may have potential as a therapeutic agent. However, there are also some limitations associated with the use of Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate in lab experiments. For example, the exact mechanism of action of Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate is not yet fully understood, which makes it difficult to design experiments to investigate its effects.
未来方向
There are several future directions for research on Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate. One area of interest is the development of more potent and selective analogs of Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate that exhibit improved therapeutic efficacy. Another area of interest is the investigation of the long-term effects of Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate on the brain and other organs, as well as its potential for use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the development of new methods for the synthesis of Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate and related compounds may also be of interest, as these methods could potentially improve the efficiency and scalability of the production process.
合成方法
The synthesis of Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate involves the reaction of ethyl cyanoacetate with 4-(4-fluorophenyl)piperazine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
科学研究应用
- 2-氰基-3-(4-(4-氟苯基)哌嗪基)丙-2-烯酸乙酯可作为开启型荧光探针。研究人员已利用该化合物合成新型探针,其中氰基乙酸乙酯部分作为识别位点。 这些探针旨在检测生物样品和环境样品中的特定分析物,如肼 (N2H4) 。与目标分子相互作用时的荧光响应使其在传感应用中具有价值。
荧光探针和传感器
安全和危害
属性
IUPAC Name |
ethyl (E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-2-22-16(21)13(11-18)12-19-7-9-20(10-8-19)15-5-3-14(17)4-6-15/h3-6,12H,2,7-10H2,1H3/b13-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXDOBQDOXGLEA-OUKQBFOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN1CCN(CC1)C2=CC=C(C=C2)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N1CCN(CC1)C2=CC=C(C=C2)F)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2392478.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2392480.png)
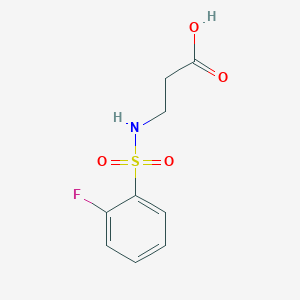
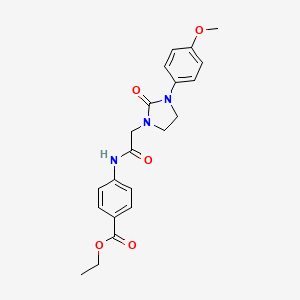
![N-[(1E)-2-(2-oxochromen-3-yl)-1-azaprop-1-enyl]aminoamide](/img/structure/B2392487.png)
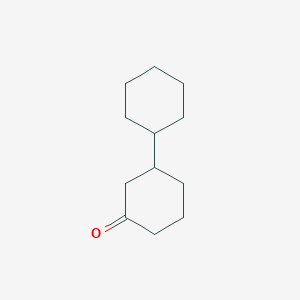

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]benzamide](/img/structure/B2392491.png)
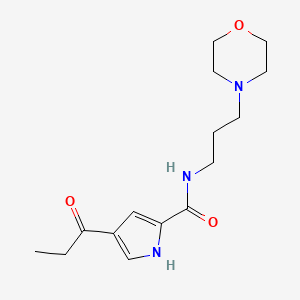
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2392493.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2392496.png)
